N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique combination of an aminophenyl moiety and an indazole derivative, which may contribute to its biological activity. The compound is classified as an indazole derivative and a benzamide, indicating its structural characteristics and possible interactions with biological targets.
The synthesis of N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide typically involves several key steps:
The synthetic route may vary depending on the specific reagents and conditions used. Commonly used reagents include:
The molecular structure of N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide can be represented by its IUPAC name and structural formula:
COC1=CC=CC2=C1N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
Property | Value |
---|---|
Molecular Formula | C22H20N4O2 |
Molecular Weight | 372.4 g/mol |
InChI | InChI=1S/C22H20N4O2/c1-28... |
InChI Key | JUGRSNCXZJACMV-UHFFFAOYSA-N |
N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may exert its biological effects by binding to these targets, modulating their activity, and influencing various biological pathways .
The physical properties of N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide include:
Key chemical properties include:
Relevant data includes its reactivity patterns in various chemical environments, which are crucial for predicting its behavior in biological systems.
N-(2-Aminophenyl)-4-((7-methoxy-1H-indazol-1-yl)methyl)benzamide has several scientific applications:
This compound represents a significant area of interest in drug discovery and development due to its unique structure and potential biological activities.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: